Chromatographic Differentiation: Relative Retention Time Comparison of Flucloxacillin Impurity F vs. Impurity D, E, C, A, and B
The target compound 866150-92-7 (Flucloxacillin EP Impurity F) demonstrates a relative retention time (RRT) of approximately 0.3 in the validated European Pharmacopoeia HPLC system for flucloxacillin analysis, where dipyridamole serves as the reference peak (retention time ≈ 8 min). This RRT of 0.3 is clearly differentiated from the retention of the structurally closest comparator, Impurity D (CAS 3919-74-2, the free carboxylic acid analog), which elutes at RRT ≈ 0.9, and from Impurity E, which elutes at RRT ≈ 1.3 . The quantitative difference in retention enables unambiguous chromatographic resolution and peak identification in quality control settings [1].
| Evidence Dimension | Relative Retention Time (RRT) in EP HPLC System |
|---|---|
| Target Compound Data | RRT ≈ 0.3 (Impurity F, CAS 866150-92-7) |
| Comparator Or Baseline | Impurity D (CAS 3919-74-2, free acid): RRT ≈ 0.9; Impurity E: RRT ≈ 1.3; Impurity C: RRT ≈ 1.6; Impurity A: RRT ≈ 1.8; Impurity B: RRT ≈ 0.2 |
| Quantified Difference | ΔRRT (Impurity F vs. Impurity D) ≈ 0.6; ΔRRT (Impurity F vs. Impurity E) ≈ 1.0 |
| Conditions | Reversed-phase HPLC; column: stainless steel 25 cm × 4.6 mm, octadecylsilyl silica gel 5 µm; mobile phase gradient with ion-pair reagent; detection at 225 nm; dipyridamole reference standard (RT ≈ 8 min) |
Why This Matters
This orthogonal chromatographic behavior ensures that only the specific impurity standard (866150-92-7) can correctly identify and quantify the Impurity F peak in flucloxacillin API and drug product release testing, a critical requirement for regulatory method validation.
- [1] British Pharmacopoeia 2025. Flucloxacillin Capsules Monograph. Relative retentions with reference to flucloxacillin; impurity F acceptance criterion: not greater than 0.4 times the area of the principal peak. View Source
